molecular formula C20H23N3O B5653093 N-benzyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propan-2-amine

N-benzyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propan-2-amine

Cat. No.: B5653093
M. Wt: 321.4 g/mol
InChI Key: QUTZYHCYYKOUGT-UHFFFAOYSA-N
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Description

N-benzyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propan-2-amine is a complex organic compound that features a benzyl group, a methyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propan-2-amine typically involves multiple steps. One common method includes the formation of the oxadiazole ring through the cyclization of an appropriate precursor, followed by the introduction of the benzyl and methyl groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propan-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with a hydroxyl group, while reduction could produce a fully saturated derivative.

Scientific Research Applications

N-benzyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propan-2-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways and interactions.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propan-2-amine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzylamines and oxadiazole derivatives. These compounds share structural features with N-benzyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propan-2-amine but may differ in their specific functional groups and overall structure.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties. This makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions and specific biological activities.

Properties

IUPAC Name

N-benzyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-20(2,3)23(14-16-10-6-4-7-11-16)15-18-21-19(22-24-18)17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTZYHCYYKOUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CC1=CC=CC=C1)CC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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